6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline
Description
Properties
IUPAC Name |
6-bromo-2-imidazol-1-yl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4/c18-13-6-7-15-14(10-13)16(12-4-2-1-3-5-12)21-17(20-15)22-9-8-19-11-22/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWOJXJUKZFJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Imidazole Substitution: The imidazole ring can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Phenyl Substitution: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to study protein-ligand interactions and the structural biology of target proteins.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Substituent Variations in Quinazoline Derivatives
The position and nature of substituents critically influence biological activity and chemical reactivity. Key comparisons include:
Key Observations :
Benzoimidazole and Imidazo-Quinazoline Derivatives
Compounds with benzoimidazole cores or fused imidazole rings exhibit distinct properties:
Key Observations :
- Bioactivity : Benzoimidazole derivatives like are often explored as kinase inhibitors (e.g., Abemaciclib impurities), suggesting similar applications for the target quinazoline compound .
- Acidity and Solubility: The carboxylic acid group in (pKa ~ -0.23) significantly increases hydrophilicity compared to the non-polar phenyl group in the target compound .
Key Observations :
Physicochemical and Pharmacological Properties
Biological Activity
6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties, and an imidazole moiety that enhances its interaction with biological targets. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical structure of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline can be represented as follows:
This compound includes:
- A bromine atom at the 6-position, which may influence its electronic properties.
- A phenyl group at the 4-position, contributing to its lipophilicity and potential for protein binding.
- An imidazole ring , known for its biological relevance in enzyme interactions and receptor binding.
Anticancer Properties
Research indicates that 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline exhibits anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties . In vitro studies have reported significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline has been investigated for its role as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents aimed at metabolic disorders .
Comparative Analysis
To better understand the uniqueness of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline | Quinazoline core, bromine at 6-position | Anticancer, antimicrobial |
| Gefitinib | Quinazoline core | Anticancer (EGFR inhibitor) |
| Omeprazole | Benzo[d]imidazole | Antimicrobial |
| Isoniazid | Hydrazone structure | Antitubercular |
This table highlights that while many compounds share a quinazoline structure, the presence of the bromine atom and the imidazole moiety in our target compound may enhance its binding affinity and specificity towards biological targets.
Case Studies
Several case studies have explored the biological effects of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline:
- Anticancer Study : In a study examining various quinazoline derivatives, it was found that this compound significantly reduced cell viability in cancer cell lines, suggesting potent anticancer properties .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited comparable antimicrobial activity to standard antibiotics against both gram-positive and gram-negative bacteria .
- Enzyme Interaction Studies : Research utilizing enzyme assays revealed that 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline effectively inhibited specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline core via cyclocondensation of anthranilic acid derivatives with benzaldehyde or its analogs.
- Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under UV light or catalytic conditions.
- Step 3: Introduction of the imidazole moiety at the 2-position via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Key Reagents/Conditions:
- Cyclization: Acetic anhydride or polyphosphoric acid for quinazoline formation .
- Bromination: NBS in DMF or CCl₄ at 60–80°C .
- Imidazole Coupling: CuI/1,10-phenanthroline catalysis or Pd(dba)₂/Xantphos systems .
Q. Which spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments. Peaks for imidazole protons (δ 7.5–8.5 ppm) and quinazoline protons (δ 8.0–8.8 ppm) are critical .
- FTIR: Identification of C-Br stretching (~590 cm⁻¹) and C=N quinazoline vibrations (~1610 cm⁻¹) .
- Mass Spectrometry (HRMS): Verification of molecular ion [M+H]⁺ and bromine isotope patterns .
- Elemental Analysis: Confirmation of C, H, N, and Br percentages .
Q. What are the typical biological targets evaluated for this compound?
Methodological Answer:
- Kinase Inhibition: Assessed via enzymatic assays (e.g., EGFR, VEGFR) due to quinazoline’s kinase-binding affinity .
- Anticancer Activity: Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated .
- Antimicrobial Screening: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve bromination efficiency, while toluene/THF enhances coupling reactions .
- Catalyst Optimization: Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos increase imidazole coupling yields to >70% .
- Temperature Control: Bromination at 60°C minimizes side products vs. higher temperatures .
- Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. What strategies are employed in designing derivatives for SAR studies?
Methodological Answer:
- Substituent Variation: Modify the phenyl ring (e.g., electron-withdrawing groups at para positions) to enhance kinase binding .
- Bioisosteric Replacement: Replace bromine with chlorine or methyl groups to assess halogen-dependent activity .
- Scaffold Hybridization: Fuse imidazole with triazole or thiazole rings to improve solubility and bioavailability .
- In Silico Screening: Use tools like Schrödinger’s Glide to prioritize derivatives with optimal docking scores .
Q. How can computational methods predict biological activity?
Methodological Answer:
- Molecular Docking:
- ADMET Prediction:
- Use SwissADME to predict logP (optimal: 2–3) and BOILED-Egg model for blood-brain barrier penetration .
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
Example Docking Results:
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -9.2 | H-bond with Arg513 | |
| EGFR Kinase | -8.7 | π-π stacking with Phe723 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
